molecular formula C9H10BrNO B11712562 3-Bromo-5-(oxolan-3-yl)pyridine

3-Bromo-5-(oxolan-3-yl)pyridine

Cat. No.: B11712562
M. Wt: 228.09 g/mol
InChI Key: NNWSKFLZNPXYMR-UHFFFAOYSA-N
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Description

3-Bromo-5-(oxolan-3-yl)pyridine is a heterocyclic organic compound that features a bromine atom at the 3rd position and an oxolan-3-yl group at the 5th position of a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a bromopyridine with an oxolan-3-yl boronic acid in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of 3-Bromo-5-(oxolan-3-yl)pyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(oxolan-3-yl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a solvent such as DMF or DMSO.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-5-(oxolan-3-yl)pyridine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound can be used in the development of new materials with unique properties, such as conductive polymers or organic semiconductors.

    Biological Studies: It can serve as a probe or ligand in biological studies to investigate the function of specific proteins or pathways.

    Chemical Synthesis: The compound is valuable in synthetic chemistry for the construction of more complex molecules through various reactions.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(oxolan-3-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxolan-3-yl group can enhance the compound’s binding affinity and selectivity for its target, while the bromine atom can participate in halogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-(oxolan-3-yloxy)pyridine
  • 3-Bromo-2-fluoro-6-(oxolan-3-yl)pyridine

Comparison

Compared to similar compounds, 3-Bromo-5-(oxolan-3-yl)pyridine may exhibit unique reactivity and selectivity due to the specific positioning of the bromine and oxolan-3-yl groups. These structural differences can influence the compound’s chemical behavior and its interactions with biological targets.

Properties

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

IUPAC Name

3-bromo-5-(oxolan-3-yl)pyridine

InChI

InChI=1S/C9H10BrNO/c10-9-3-8(4-11-5-9)7-1-2-12-6-7/h3-5,7H,1-2,6H2

InChI Key

NNWSKFLZNPXYMR-UHFFFAOYSA-N

Canonical SMILES

C1COCC1C2=CC(=CN=C2)Br

Origin of Product

United States

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